Imidazo[2,1-c][1,2,4]triazin-4-amine
Description
Imidazo[2,1-c][1,2,4]triazin-4-amine is a bicyclic heterocyclic compound characterized by fused imidazole and triazine rings. The compound is synthesized via microwave-assisted Strecker reactions or palladium-catalyzed debenzylation, enabling efficient yields under controlled conditions . Its derivatives exhibit diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, making it a promising candidate for drug discovery .
Properties
CAS No. |
253878-27-2 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-8-9-5-7-1-2-10(4)5/h1-3H,6H2 |
InChI Key |
VRAHLJWOTYKZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=NC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-c][1,2,4]triazin-4-amine typically involves multi-component reactions. One common method involves the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with various aromatic aldehydes and cyclohexyl isocyanide . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-c][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study synthesized several poly-substituted derivatives and evaluated their cytotoxicity on human cancer cell lines. The most active compound showed significant inhibition of cell proliferation with an IC50 value of 6.98 µM against RT-4 cells and 8.43 µM against MCF-7 cells, indicating potential as an anticancer agent .
Antimicrobial Properties
Imidazo[2,1-c][1,2,4]triazine derivatives have also been investigated for their antimicrobial activity. A study reported the synthesis of new derivatives that were tested against a range of microbial strains. The findings indicated that certain derivatives exhibited strong antibacterial and antifungal activities, suggesting their potential use as therapeutic agents in treating infectious diseases .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Certain derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Some compounds demonstrated significant COX-2 inhibition with IC50 values ranging from 0.1 to 0.2 µM, outperforming traditional anti-inflammatory drugs like indomethacin .
Synthesis Techniques
The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step reactions that include:
- Three-component reactions : These reactions often utilize hydrazines and other reagents to create complex structures with potential biological activity .
- Microwave-assisted synthesis : This technique has been employed for efficient synthesis and optimization of reaction conditions to enhance yield and purity .
Case Study 1: Anticancer Activity
A series of imidazo[2,1-c][1,2,4]triazine derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The study identified a compound with exceptional activity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazine ring significantly influenced anticancer potency.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized imidazo[2,1-c][1,2,4]triazine derivatives. The results showed that certain compounds had broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. This highlights the versatility of these compounds in addressing infectious diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of imidazo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
*Molecular weight varies depending on substituents.
Key Observations:
- This compound exhibits unique cytotoxicity against cancer cell lines (e.g., IC₅₀ values in micromolar ranges) and TLR7 agonism, positioning it as a dual-action therapeutic candidate .
- Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives demonstrate potent antiproliferative activity, particularly in xylo-C-nucleoside forms, with optimized synthesis via hydrogen transfer catalysis .
Key Findings:
TLR7 Agonism and Anticancer Activity:
Cytotoxicity Profiles:
- Poly-substituted imidazo-triazin-6-amines exhibit cytotoxicity against leukemia (e.g., K562 cells) with IC₅₀ values of 12–25 μM, outperforming imidazo[1,2-a]pyridine derivatives (IC₅₀ > 50 μM) .
Biological Activity
Imidazo[2,1-c][1,2,4]triazine-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and immunomodulatory effects.
1. Anticancer Activity
Imidazo[2,1-c][1,2,4]triazine derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds exhibit potent cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity Against Cancer Cell Lines
A study synthesized a series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazine-6-amines and evaluated their cytotoxic effects against human cancer cell lines such as HL60 (human promyelocytic leukemia), MOLT-4 (human T lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma). The results showed that certain derivatives with hydroxyl and methoxy substitutions exhibited enhanced cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6h | HL60 | 5.0 |
| 6o | MCF-7 | 3.5 |
The introduction of substituents on the phenyl ring significantly modulated the activity, indicating structure-activity relationships that can be exploited for drug development .
2. Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of Imidazo[2,1-c][1,2,4]triazine derivatives. Specifically, these compounds have shown inhibitory effects on pyruvate dehydrogenase kinases (PDKs), which are critical in metabolic regulation and cancer cell proliferation.
Study Findings on PDK Inhibition
In a recent study, derivatives of 3-amino-1,2,4-triazine were synthesized and tested for their ability to inhibit PDK isoforms. The most potent compounds demonstrated IC50 values in the nanomolar range against PDK1 and PDK4:
| Compound | PDK Isoform | IC50 (µM) |
|---|---|---|
| 5i | PDK1 | 0.04 |
| 6h | PDK4 | 0.33 |
These results suggest that Imidazo[2,1-c][1,2,4]triazine derivatives could serve as promising candidates for selective PDK inhibitors in cancer therapy .
3. Immunomodulatory Effects
Imidazo[2,1-c][1,2,4]triazine derivatives have also been identified as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in immune response modulation.
Research on TLR7 Agonist Activity
Recent patents have detailed the enhanced TLR7 agonist activity of specific imidazo[2,1-c][1,2,4]triazine derivatives. These compounds showed improved efficacy when certain structural modifications were applied:
| Modification | Effect on TLR7 Activity |
|---|---|
| Alkyl branching at position 2 | Increased potency |
| Heterocyclic substitution at ring A | Enhanced activation |
These findings imply potential applications in immunotherapy and vaccine development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
